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molecular formula CrO2<br>Cr2O3 B1216389 Chromic oxide CAS No. 11118-57-3

Chromic oxide

Cat. No. B1216389
M. Wt: 151.99 g/mol
InChI Key: UOUJSJZBMCDAEU-UHFFFAOYSA-N
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Patent
US05420362

Procedure details

Inoue et al (Chem. Pharm. Bull., 24 (9), 2199-2203, 1976) disclose ferric oxide and chromium oxide to be new alkylating catalyst of phenols. The activity and selectivity of these oxide catalysts were examined by liquid-phase reaction. 1-Naphthol, methanol and ferric oxide were charged in an autoclave equipped with a magnetic stirrer. After air in the autoclave was replaced by hydrogen, the temperature was raised to 400° C. over a period of 45 to 50 minutes. At such temperature, the pressure reached 100 atm. After 3 hours. 2-methyl-1-naphthol was produced in a conversion of 57.6 mol %. The remainder was starting material.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[C:12](O)=O.C1(O)C2C(=CC=CC=2)C=CC=1.[H][H]>[O-2].[Cr+3].[O-2].[O-2].[Cr+3].CO>[CH3:12][C:3]1[CH:4]=[CH:5][C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]=1[OH:1] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC2=CC=CC=C12)C(=O)O
Step Two
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Cr+3].[O-2].[O-2].[Cr+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
400 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C2=CC=CC=C2C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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